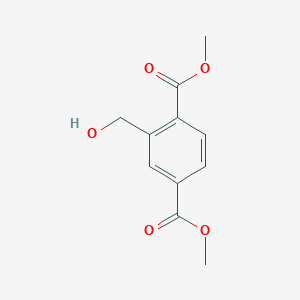

Dimethyl2-(hydroxymethyl)terephthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

dimethyl 2-(hydroxymethyl)benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C11H12O5/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5,12H,6H2,1-2H3 |

InChI Key |

SSWFAVXJKYVSQY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)CO |

Origin of Product |

United States |

Directed Ortho Metalation Dom

is a powerful technique that utilizes a "Directing Metalation Group" (DMG) on the aromatic ring. wikipedia.orgbaranlab.orgorganic-chemistry.org The DMG, which contains a heteroatom, coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium). wikipedia.orguwindsor.ca This chelation brings the strong base into proximity with the C-H bond at the ortho-position, leading to selective deprotonation and the formation of a stabilized aryllithium species. wikipedia.org This nucleophilic intermediate can then be trapped by a wide variety of electrophiles, installing a substituent exclusively at the ortho position. organic-chemistry.org

While the ester groups of dimethyl terephthalate (B1205515) are themselves very weak DMGs, a more potent DMG can be present on the starting material to ensure regioselectivity. The relative directing ability of various functional groups has been extensively studied.

| Strength | Functional Group Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, Oxazolines, -O(CONR₂) |

| Moderate | -OCH₃, -NR₂, -CH₂NR₂ |

| Weak | -F, -CF₃, -O(SiR₃) |

Transition Metal Catalyzed C–h Activation

A more recent strategy involves the use of transition metal catalysts to directly functionalize a C–H bond. This approach can also be directed by a functional group on the substrate. For terephthalate (B1205515) derivatives, the ester's carbonyl oxygen can act as a weak coordinating group to direct a catalyst to the adjacent ortho C–H bond.

Research has demonstrated that ruthenium catalysts can effectively hydroxylate the aromatic ring of poly(ethylene terephthalate) (PET) at the ortho-position to produce 2-hydroxyterephthalic acid derivatives. doi.org The proposed mechanism involves the coordination of the ruthenium center to the ester carbonyl, followed by a cyclometalation step that selectively activates the proximal C–H bond. doi.org This activated intermediate then reacts with an oxidant to install a hydroxyl group. This method provides a direct route to ortho-functionalized terephthalates, leveraging the inherent structure of the substrate to control regioselectivity. doi.org

| Component | Example | Function |

|---|---|---|

| Catalyst | [RuCl₂(p-cymene)]₂ | Facilitates C-H bond activation |

| Oxidant | Selectfluor | Provides the oxygen atom for hydroxylation |

| Solvent/Medium | Trifluoroacetic acid (TFA) / Trifluoroacetic anhydride (B1165640) (TFAA) | Serves as the reaction medium and activator |

Chemical Reactivity and Mechanistic Investigations of Dimethyl 2 Hydroxymethyl Terephthalate

Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group, being a primary benzylic alcohol, is susceptible to a variety of chemical modifications, including oxidation, etherification, condensation, and reactions with polymerization initiators. These transformations are fundamental to the incorporation of this molecule into larger polymeric structures or for the synthesis of specialized chemical intermediates.

The oxidation of the hydroxymethyl group in Dimethyl 2-(hydroxymethyl)terephthalate can lead to the formation of either the corresponding aldehyde (Dimethyl 2-formylterephthalate) or the carboxylic acid (2-carboxy-dimethyl terephthalate), depending on the oxidant and reaction conditions employed. The selective oxidation to the aldehyde is a particularly valuable transformation as it provides a key intermediate for further functionalization.

Various oxidizing agents can be employed for the conversion of benzylic alcohols to aldehydes. These include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The mechanism of these oxidations generally involves the formation of an intermediate ester or a coordinated species, followed by an elimination step that removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl group. For instance, with MnO₂, the reaction is believed to proceed through a radical mechanism on the surface of the solid oxidant.

The complete oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The mechanism of these reactions typically involves the initial formation of the aldehyde, which is then further oxidized to the carboxylic acid.

| Oxidizing Agent | Product | Typical Reaction Conditions |

| Manganese Dioxide (MnO₂) | Dimethyl 2-formylterephthalate | Inert solvent (e.g., dichloromethane), room temperature |

| Pyridinium Chlorochromate (PCC) | Dimethyl 2-formylterephthalate | Anhydrous dichloromethane, room temperature |

| Potassium Permanganate (KMnO₄) | 2-Carboxy-dimethyl terephthalate (B1205515) | Basic aqueous solution, heat |

The hydroxyl group of Dimethyl 2-(hydroxymethyl)terephthalate can be converted into an ether linkage through various etherification methods. The Williamson ether synthesis is a common approach, involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgchem-station.comlibretexts.org Strong bases such as sodium hydride (NaH) are typically used to generate the alkoxide. masterorganicchemistry.com

Alternatively, acid-catalyzed etherification can be employed, particularly for the synthesis of symmetrical ethers or when reacting with a large excess of a simple alcohol. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule.

The formation of silyl (B83357) ethers is another important transformation, providing a means to protect the hydroxyl group during subsequent reactions. This is typically achieved by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base such as imidazole.

| Etherification Method | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl/Aryl halide | Alkyl or Aromatic Ether |

| Acid-Catalyzed Etherification | Acid catalyst (e.g., H₂SO₄), Alcohol | Alkyl Ether |

| Silyl Ether Formation | Silyl halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl Ether |

Under certain conditions, Dimethyl 2-(hydroxymethyl)terephthalate can undergo condensation reactions. Intermolecular condensation, typically under acidic or basic catalysis and with the removal of water, can lead to the formation of polyethers. This process involves the repeated etherification between the hydroxymethyl group of one molecule and the hydroxymethyl group of another.

While less common for this specific molecule, intramolecular condensation could theoretically occur if another reactive functional group is present in a suitable position on the aromatic ring, leading to the formation of a cyclic ether. However, given the substitution pattern of Dimethyl 2-(hydroxymethyl)terephthalate, intermolecular reactions are more probable.

The hydroxyl group of Dimethyl 2-(hydroxymethyl)terephthalate can react with various polymerization initiators or monomers to form polyesters, polyurethanes, and other polymers.

In the context of polyester (B1180765) synthesis, the hydroxyl group can act as a nucleophile, attacking an activated carboxylic acid derivative (such as an acyl chloride or anhydride) or participating in a transesterification reaction with another ester. This allows for the incorporation of the terephthalate unit into a polyester chain, with the hydroxymethyl group providing a site for chain growth.

For polyurethane synthesis, the hydroxyl group readily reacts with isocyanate groups (-NCO) to form a urethane (B1682113) linkage. industrialchemicals.gov.au By reacting Dimethyl 2-(hydroxymethyl)terephthalate with a diisocyanate, a polyurethane can be formed. The reaction is typically catalyzed by organotin compounds or tertiary amines.

| Polymer Type | Co-reactant | Linkage Formed |

| Polyester | Diacid, Diacyl chloride, or Diester | Ester |

| Polyurethane | Diisocyanate | Urethane |

Reactivity of Ester Groups in Dimethyl 2-(hydroxymethyl)terephthalate

The two methyl ester groups of Dimethyl 2-(hydroxymethyl)terephthalate are susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and alcoholysis (transesterification). These reactions are fundamental to the modification of the carboxylate functionality and are often employed in the synthesis of polyesters.

Hydrolysis: The hydrolysis of the methyl ester groups to carboxylic acids can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group. researchgate.netjst.go.jpresearchgate.net

The hydrolysis of the closely related dimethyl terephthalate (DMT) has been studied, and the reaction proceeds in a stepwise manner, first forming mono-methyl terephthalate (MMT) and then terephthalic acid (TPA). researchgate.netresearchgate.net The first hydrolysis step is generally faster than the second. researchgate.netresearchgate.net

Alcoholysis (Transesterification): Transesterification is a key reaction in the synthesis of polyesters from Dimethyl 2-(hydroxymethyl)terephthalate. In this reaction, the methyl groups of the esters are exchanged with another alkyl group by reacting the ester with an alcohol in the presence of an acid or base catalyst. nih.gov This reaction is of great industrial importance, for example, in the production of polyethylene (B3416737) terephthalate (PET), where dimethyl terephthalate is reacted with ethylene (B1197577) glycol. nih.govacs.org

A variety of catalysts can be used for transesterification, including metal acetates (e.g., zinc acetate (B1210297), manganese acetate), titanium alkoxides, and strong acids or bases. nih.govacs.org The reaction is an equilibrium process, and to drive it to completion, the lower-boiling alcohol (in this case, methanol) is typically removed by distillation. scispace.com

The mechanism of acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. In the base-catalyzed process, the alkoxide of the reacting alcohol acts as the nucleophile.

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H₃O⁺, H₂O | 2-(Hydroxymethyl)terephthalic acid |

| Base-catalyzed Hydrolysis | OH⁻, H₂O, then H₃O⁺ | 2-(Hydroxymethyl)terephthalic acid |

| Transesterification | R-OH, Acid or Base Catalyst | Dialkyl 2-(hydroxymethyl)terephthalate |

Kinetics and Equilibria of Transesterification Processes

The transesterification of Dimethyl 2-(hydroxymethyl)terephthalate is a crucial reaction, particularly in the context of polymer chemistry, where it serves as a monomer or an intermediate. The kinetics and equilibria of these processes are complex, involving multiple reaction steps and the formation of various intermediates. The reaction typically proceeds with an alcohol, such as ethylene glycol, in the presence of a catalyst.

The process can be understood as a series of reversible reactions. Initially, one of the methyl ester groups of Dimethyl 2-(hydroxymethyl)terephthalate reacts with the alcohol to form a hydroxyethyl (B10761427) ester and release methanol (B129727). This can be followed by the reaction of the second methyl ester group, leading to a bis(hydroxyethyl) ester. The presence of the hydroxymethyl group can also participate in esterification or etherification side reactions, further complicating the kinetic model.

Key intermediates in the transesterification with ethylene glycol include:

Methyl-(2-hydroxyethyl) 2-(hydroxymethyl)terephthalate: Formed from the first transesterification step.

Bis(2-hydroxyethyl) 2-(hydroxymethyl)terephthalate: Formed from the second transesterification step.

Table 1: Intermediates in the Transesterification of Dimethyl 2-(hydroxymethyl)terephthalate with Ethylene Glycol

| Intermediate Compound | Formation Step | Key Structural Features |

|---|---|---|

| Methyl-(2-hydroxyethyl) 2-(hydroxymethyl)terephthalate | First transesterification | One methyl ester group, one hydroxyethyl ester group, one hydroxymethyl group |

| Bis(2-hydroxyethyl) 2-(hydroxymethyl)terephthalate | Second transesterification | Two hydroxyethyl ester groups, one hydroxymethyl group |

Aromatic Ring Functionalization and Derivatization

Investigation of Electrophilic Aromatic Substitution Potentials

The aromatic ring of Dimethyl 2-(hydroxymethyl)terephthalate possesses two deactivating ester groups and one activating hydroxymethyl group. The ester groups are meta-directing, while the hydroxymethyl group is ortho, para-directing. The positions on the aromatic ring available for substitution are C4, C5, and C6 relative to the C1 carboxyl group.

The combined electronic effects of the substituents make the aromatic ring generally deactivated towards electrophilic aromatic substitution. The ester groups withdraw electron density from the ring through both inductive and resonance effects, making it less nucleophilic. The hydroxymethyl group, while activating, is a relatively weak activator compared to a hydroxyl or amino group. Therefore, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to achieve any significant degree of substitution.

The directing effects of the substituents would lead to a mixture of products. The hydroxymethyl group would direct incoming electrophiles to the positions ortho and para to it (C3 and C5). The ester groups would direct to the positions meta to them (C5). Therefore, the C5 position is the most likely site of substitution, being activated by the hydroxymethyl group and meta to one of the ester groups. Substitution at the C4 and C6 positions would be less favorable due to steric hindrance from the adjacent ester and hydroxymethyl groups.

Radical Reactions and Their Mechanistic Elucidation

Radical reactions involving Dimethyl 2-(hydroxymethyl)terephthalate could potentially be initiated at the benzylic position of the hydroxymethyl group. The C-H bonds at this position are weaker than the aromatic C-H bonds and are therefore more susceptible to hydrogen atom abstraction by radical initiators.

The mechanism would likely involve three key stages: initiation, propagation, and termination. youtube.com

Initiation: A radical initiator, such as a peroxide or azo compound, would homolytically cleave upon heating or irradiation to generate radicals. These radicals would then abstract a hydrogen atom from the hydroxymethyl group of Dimethyl 2-(hydroxymethyl)terephthalate to form a benzylic radical.

Propagation: The benzylic radical is resonance-stabilized by the aromatic ring, which increases its stability. This radical can then react with other molecules in a variety of ways, such as addition to an alkene or reaction with molecular oxygen. youtube.com For instance, in the presence of oxygen, a peroxy radical could be formed, which could then lead to the formation of an aldehyde or carboxylic acid at that position.

Termination: The radical chain reactions would cease through various termination steps, such as the combination of two radicals. youtube.com

The elucidation of these mechanisms would require experimental techniques such as electron spin resonance (ESR) spectroscopy to detect the transient radical intermediates and product analysis to identify the final products of the reaction. nih.gov

Catalysis in Transformations of Dimethyl 2-(hydroxymethyl)terephthalate

Homogeneous Catalytic Systems for Esterification and Derivatization

Homogeneous catalysts are widely employed for the esterification and transesterification of terephthalate derivatives due to their high activity and selectivity under relatively mild conditions. For Dimethyl 2-(hydroxymethyl)terephthalate, common homogeneous catalysts would include metal acetates, such as zinc acetate, and organometallic compounds, such as titanium isopropoxide. researchgate.netuos.ac.kr

Zinc acetate is a commonly used catalyst for the transesterification of dimethyl terephthalate with ethylene glycol to produce bis(2-hydroxyethyl) terephthalate, a precursor to polyethylene terephthalate (PET). researchgate.net The mechanism is believed to involve the coordination of the zinc ion to the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.

Titanium isopropoxide is another effective catalyst that has shown high activity at elevated temperatures for transesterification reactions. uos.ac.kr The choice of catalyst can significantly influence the reaction rate and the distribution of products. For instance, in the transesterification of bis(2-hydroxyethyl) terephthalate, titanium isopropoxide demonstrated higher activity at higher temperatures compared to zinc acetate. uos.ac.kr

Table 2: Homogeneous Catalysts for Terephthalate Transesterification

| Catalyst | Typical Reaction | Key Advantages | Reference |

|---|---|---|---|

| Zinc Acetate | Transesterification with glycols | High activity at lower temperatures | uos.ac.krresearchgate.net |

| Antimony (III) Oxide | Transesterification | Commonly used in PET synthesis | researchgate.net |

| Tin (II) Chloride | Transesterification | Effective Lewis acid catalyst | researchgate.net |

| Titanium Isopropoxide | Transesterification with glycols | High activity at higher temperatures | researchgate.netuos.ac.kr |

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and process simplification. escholarship.orgrsc.org For Dimethyl 2-(hydroxymethyl)terephthalate, heterogeneous catalysts can be employed for various selective transformations, including hydrogenation and oxidation.

Selective Hydrogenation: The aromatic ring of Dimethyl 2-(hydroxymethyl)terephthalate can be selectively hydrogenated to the corresponding cyclohexane (B81311) derivative. This is an important transformation for the production of specialty polyesters with improved properties. Noble metal-based catalysts, such as ruthenium and palladium, are effective for this reaction. rsc.org For instance, Ru-Re/AC bimetallic catalysts have shown high activity and selectivity for the hydrogenation of dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate under mild conditions. epa.gov Non-precious metal catalysts, such as nickel-based systems, are also being developed. For example, a potassium-modified Ni/SiO2 catalyst has demonstrated significantly improved performance in the selective hydrogenation of dimethyl terephthalate. rsc.orgresearchgate.netrsc.org

Table 3: Performance of Heterogeneous Catalysts in Dimethyl Terephthalate Hydrogenation

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity to DMCD (%) | Reference |

|---|---|---|---|---|

| KF-Ni/SiO2 | 100 °C, 5 MPa H2, 4 h | 95 | 96 | rsc.orgresearchgate.net |

| Ru1.25Re0.13/AC | 70 °C, 3 MPa H2 | 82 | 96 | epa.gov |

| Ru/MOR | 180 °C, 4 MPa H2, 3 h | 100 | 81.67 | researchgate.net |

*DMCD: Dimethyl 1,4-cyclohexanedicarboxylate

Catalytic Oxidation: The hydroxymethyl group of Dimethyl 2-(hydroxymethyl)terephthalate can be selectively oxidized to an aldehyde or a carboxylic acid group. This transformation can be achieved using heterogeneous catalysts, such as supported noble metal catalysts. For example, Pd/TiO2 has been shown to be effective for the catalytic oxidation of the side chain of dimethyl phthalate (B1215562). nih.gov The reaction with oxygen over a catalyst can be a green and efficient method for producing di- and tri-functional aromatic compounds. google.com

Furthermore, modified hydrotalcites have been investigated as solid base catalysts for the transesterification of dimethyl terephthalate with ethylene glycol. nih.gov Zinc-modified hydrotalcite, in particular, has shown to be a selective, active, and reusable catalyst for the production of bis(2-hydroxyethyl)terephthalate. nih.gov

Application of Organocatalysis in Aromatic Ester Reactivity

Organocatalysis has emerged as a significant field in chemical synthesis, providing metal-free alternatives for a variety of transformations. In the context of aromatic esters, organocatalysts have been investigated for their ability to facilitate reactions such as trans-esterification and amidation. These studies are particularly relevant to the chemical recycling and modification of polyesters like poly(ethylene) terephthalate (PET), a polymer built from repeating terephthalate units. acs.orgnih.gov The principles derived from these investigations are applicable to the reactivity of aromatic esters in general, including Dimethyl 2-(hydroxymethyl)terephthalate.

Detailed mechanistic studies, often employing density functional theory (DFT), have been conducted to understand how organocatalysts activate aromatic esters. acs.org Research has utilized model systems, such as the reaction of methylbenzoate (MB) with nucleophiles like ethylene glycol (EG), ethylenediamine (B42938) (EDA), and ethanolamine (B43304) (EA), to simulate the depolymerization of PET. nih.gov These models provide fundamental insights into the catalytic cycles and transition states involved.

Two commonly studied organocatalysts in this area are 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The catalytic mechanism typically begins with the formation of a reactant complex where the organocatalyst, the nucleophile (alcohol or amine), and the ester are held together by weak intermolecular forces like hydrogen bonding. acs.org The key step is the subsequent nucleophilic attack on the carbonyl carbon of the ester. The organocatalyst activates the nucleophile by deprotonating it, thereby increasing its nucleophilicity.

Investigations have shown that the combination of an organocatalyst with a molecule of the alcohol or amine reactant acting as a cocatalyst can be slightly more effective than the organocatalyst alone. acs.orgnih.gov For the amidation of methylbenzoate with ethylenediamine, nucleophilic attack is generally the rate-determining step. nih.gov Comparative studies have revealed that TBD is a more effective catalyst than DBU for this amidation reaction. acs.org

The reaction barriers for these transformations have been computationally evaluated, providing a quantitative measure of catalyst efficiency. For instance, in the amidation of methylbenzoate with ethylenediamine, the reaction barrier is lowest when TBD is used in conjunction with an EDA cocatalyst. acs.org

| Catalyst System | Reaction Barrier (kcal/mol) | Rate-Determining Step |

|---|---|---|

| TBD (lone catalyst) | 23.1 | Nucleophilic Attack (TS1a) |

| TBD + EDA (cocatalyst) | 22.7 | Nucleophilic Attack (TS1a) |

| DBU + EDA (cocatalyst) | 27.9 | Proton Transfer (TS1b) |

In the trans-esterification of methylbenzoate with ethylene glycol, the process is found to be nearly energy neutral. acs.org This suggests that external factors, such as high reaction temperatures and the use of excess ethylene glycol, are important for driving the reaction to completion in experimental setups. acs.org Mechanistic analysis of the transition states shows that for the TBD and EG cocatalyst system, the hydroxyl proton of the ethylene glycol is completely transferred to the organocatalyst as the new carbon-oxygen bond is being formed. acs.org

These mechanistic investigations underscore the utility of organocatalysis in modulating the reactivity of aromatic esters. The catalysts function by activating the nucleophile, and their efficiency can be tuned by their intrinsic basicity and through the synergistic use of cocatalysts. nih.govacs.org

Polymeric and Advanced Material Applications of Dimethyl 2 Hydroxymethyl Terephthalate

Monomer in Step-Growth Polymerization

The presence of two ester functionalities makes Dimethyl 2-(hydroxymethyl)terephthalate an ideal candidate for step-growth polymerization, a process where bifunctional or polyfunctional monomers react to form long polymer chains. The additional hydroxymethyl group does not participate in the primary chain-forming reaction but remains as a pendant group, imparting specific functionalities to the resulting polymer.

Dimethyl 2-(hydroxymethyl)terephthalate readily undergoes polycondensation reactions, a cornerstone of step-growth polymerization. When reacted with diols (compounds with two hydroxyl groups), it forms polyesters, and with diamines (compounds with two amine groups), it forms polyamides.

In polyester (B1180765) synthesis, a transesterification reaction occurs where the methyl groups from the terephthalate (B1205515) are displaced by the diol, releasing methanol (B129727) as a byproduct. scranton.edu This process is typically carried out at elevated temperatures and often requires a catalyst. The primary reaction proceeds between the ester groups and the hydroxyl groups of the diol to form the polyester backbone. The hydroxymethyl group on the terephthalate ring is preserved as a side chain on the polymer.

Similarly, in the synthesis of polyamides, the monomer undergoes aminolysis with a diamine. This reaction is generally more facile than with diols. The ester groups react with the amine groups to form amide linkages, again with the elimination of methanol, creating a semiaromatic polyamide. researchgate.net The pendant hydroxymethyl group remains available for further chemical modification.

The true value of Dimethyl 2-(hydroxymethyl)terephthalate lies in its capacity as a "functional monomer." The pendant hydroxymethyl group provides a reactive handle to design and synthesize polymers with precisely controlled structures and properties. rsc.org

In functional polyesters , this hydroxyl group can be used to:

Increase Hydrophilicity: The polar -OH group can enhance the polymer's affinity for water, altering its solubility and surface properties. rsc.org

Create Branching or Cross-linking: The hydroxyl group can act as a third reaction site, allowing for the creation of branched or cross-linked polymer networks, which can significantly improve mechanical strength and thermal stability. nih.gov

Serve as an Anchor for Post-Polymerization Modification: Other molecules can be grafted onto the polymer chain via the hydroxyl group, allowing for the attachment of bioactive molecules, dyes, or other functional moieties.

In the realm of polyurethanes , the hydroxymethyl group allows the monomer to act as a chain extender or cross-linker. Polyurethanes are synthesized through the reaction of diisocyanates with polyols. imt.si Dimethyl 2-(hydroxymethyl)terephthalate, containing a hydroxyl group, can react with isocyanate groups (-NCO) to form urethane (B1682113) linkages. ethernet.edu.etmdpi.com This incorporates the rigid, aromatic terephthalate unit directly into the polyurethane structure, enhancing its thermal and mechanical properties.

| Property | Standard PET (from Dimethyl Terephthalate) | Functionalized Polyester (Hypothetical, from Dimethyl 2-(hydroxymethyl)terephthalate) | Reference |

|---|---|---|---|

| Monomers | Dimethyl Terephthalate, Ethylene (B1197577) Glycol | Dimethyl 2-(hydroxymethyl)terephthalate, Ethylene Glycol | process-insights.com |

| Pendant Functional Group | None | Hydroxymethyl (-CH₂OH) | rsc.org |

| Water Contact Angle | Higher (More Hydrophobic) | Lower (More Hydrophilic) | rsc.org |

| Potential for Cross-linking | Low (requires specific additives) | High (via pendant -OH group) | nih.gov |

| Glass Transition Temp. (Tg) | ~75°C | Potentially higher due to hydrogen bonding/cross-linking | rsc.org |

Cationic and anionic polymerization are types of chain-growth polymerization that proceed through ionic intermediates. These methods are generally not suitable for monomers like Dimethyl 2-(hydroxymethyl)terephthalate.

Cationic polymerization requires monomers that can form stable carbocations upon reaction with an initiator. This is typically limited to alkenes with electron-donating substituents (e.g., vinyl ethers) and certain heterocyclic monomers. wikipedia.orglibretexts.org The structure of terephthalate esters lacks the necessary features to stabilize a positive charge and undergo this type of polymerization.

Anionic polymerization proceeds via negatively charged intermediates. While it is a powerful technique for producing well-defined polymers from monomers like styrenes, dienes, and (meth)acrylate esters, it is not a conventional method for aromatic polyesters. cmu.eduresearchgate.net The polymerization of acrylate (B77674) esters involves the formation of an enolate active center, a mechanism not readily accessible to the ester groups on the aromatic ring of terephthalates under typical anionic conditions. cmu.edu Therefore, step-growth polycondensation remains the primary and most effective pathway for polymerizing this monomer.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the MOF's structure, pore size, and chemical functionality.

Using functionalized linkers like hydroxymethylated terephthalates is a key strategy in the rational design of MOFs with desired properties. mdpi.comgoogle.com The design principles for incorporating these linkers involve leveraging the pendant hydroxymethyl group to engineer the framework's internal environment and reactivity.

Key design considerations include:

Pore Environment Modification: The polar -OH group projects into the MOF's pores, creating a more hydrophilic environment compared to unfunctionalized terephthalate linkers. This can enhance the selective adsorption of polar molecules.

Hydrogen Bonding: The hydroxymethyl group can act as a hydrogen-bond donor, influencing the packing of the linkers during MOF assembly and potentially increasing the framework's stability through intramolecular or intermolecular interactions. nih.gov

Platform for Post-Synthetic Modification (PSM): The reactive hydroxyl group serves as a prime site for PSM, where the MOF is assembled first and then chemically modified. This allows for the introduction of functionalities that might not be stable under the initial MOF synthesis conditions. rsc.orgescholarship.org

The presence of the hydroxymethyl group on the terephthalate linker has a profound influence on both the self-assembly process of the MOF and the chemical reactivity of the final material.

During MOF assembly , the functional group can direct the coordination of the linker to the metal node and affect the final topology of the framework. mdpi.com The ability to form hydrogen bonds can lead to more rigid structures or specific linker orientations that might not be accessible with a simple terephthalate linker. nih.gov

The most significant impact of the hydroxymethyl group is on the framework's reactivity . The hydroxyl group itself can act as a mild Brønsted acid site or a nucleophile, imparting catalytic activity to the MOF. nih.govosti.gov Furthermore, its accessibility within the pores makes it an ideal target for post-synthetic modification (PSM). nih.govrsc.org Through PSM, the pendant -OH groups can be converted into a wide array of other functional groups, effectively creating a family of isoreticular MOFs where the only difference is the functionality within the pore. This allows for systematic tuning of the MOF's properties for specific applications like gas storage, separations, or catalysis. frontiersin.org For example, the hydroxyl group can be esterified or etherified to attach larger molecules or catalytic sites. nih.gov

| Property | MOF with Terephthalate Linker | MOF with Hydroxymethylated Terephthalate Linker | Primary Influence Factor | Reference |

|---|---|---|---|---|

| Pore Polarity | Low (Apolar) | High (Polar) | Pendant -OH group | mdpi.com |

| Selective Adsorption | Favors non-polar guests (e.g., CH₄) | Favors polar guests (e.g., H₂O, CO₂) | Polarity and H-bonding | nih.gov |

| Framework Stability | Baseline | Potentially increased | Intra-framework H-bonding | researchgate.net |

| Reactivity | Largely inert | Reactive site for PSM, potential for catalysis | Accessible -OH group | nih.govnih.gov |

| Luminescence | Dependent on metal/linker π-system | Can be tuned by H-bonding interactions with guest molecules | Protic nature of -OH group | nih.gov |

Based on the comprehensive search conducted, there is insufficient specific information available in the public domain to generate a detailed scientific article on "Dimethyl 2-(hydroxymethyl)terephthalate" that adheres to the provided outline.

The search results primarily contain information on related but chemically distinct compounds such as:

Poly(ethylene terephthalate) (PET): General mechanisms, kinetics, and recycling processes.

Dimethyl terephthalate (DMT): Its role as a primary monomer in polyester production.

Polymers with terminal hydroxyl groups: The influence of these end-groups on transesterification kinetics.

Other comonomers: The effect of incorporating different diacids or diols into the polyester backbone.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation and Purity Analysis

One-dimensional ¹H and ¹³C NMR are the cornerstones of structural verification for Dimethyl 2-(hydroxymethyl)terephthalate. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The ¹³C NMR spectrum, in turn, reveals the number of unique carbon atoms and their electronic environments.

Similarly, the ¹³C NMR spectrum of Dimethyl 2-hydroxyterephthalate in CDCl₃ shows signals for the carbonyl carbons of the ester groups around 169.9 and 166.0 ppm. The aromatic carbons appear in the range of 115.7 to 161.3 ppm, and the methoxy (B1213986) carbons are observed at 52.6 and 52.5 ppm.

For Dimethyl 2-(hydroxymethyl)terephthalate, one would expect to see additional signals corresponding to the hydroxymethyl group (-CH₂OH). The methylene (B1212753) protons (-CH₂) would likely appear as a singlet in the range of 4.5-5.0 ppm, and the hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on concentration and solvent. In the ¹³C NMR spectrum, the methylene carbon would be expected to resonate in the region of 60-65 ppm.

The purity of a sample of Dimethyl 2-(hydroxymethyl)terephthalate can be assessed by the presence of any unexpected signals in the ¹H and ¹³C NMR spectra. The integration of the proton signals can also be used to confirm the relative number of protons in different parts of the molecule, further validating its structure and purity.

Table 1: Predicted ¹H NMR Chemical Shifts for Dimethyl 2-(hydroxymethyl)terephthalate

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.0 | m |

| -CH₂OH | 4.5 - 5.0 | s |

| -OH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for Dimethyl 2-(hydroxymethyl)terephthalate

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 165 - 170 |

| Aromatic C | 115 - 140 |

| -CH₂OH | 60 - 65 |

Two-Dimensional NMR Techniques for Connectivity Assignments

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals and confirming the connectivity of atoms within the Dimethyl 2-(hydroxymethyl)terephthalate molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in this regard.

A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For Dimethyl 2-(hydroxymethyl)terephthalate, this would primarily be useful for confirming the coupling between the aromatic protons.

An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would allow for the definitive assignment of the proton signals for the aromatic C-H bonds, the methylene group, and the methoxy groups to their corresponding carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Weight Determination

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are ionized and then often fragment in a characteristic manner. The analysis of these fragment ions provides valuable clues about the molecule's structure. For Dimethyl 2-(hydroxymethyl)terephthalate, the fragmentation pattern would be expected to show losses of functional groups.

Common fragmentation pathways for terephthalate (B1205515) esters include the loss of a methoxy group (-OCH₃) from the molecular ion, leading to a fragment ion. Another characteristic fragmentation is the loss of the entire methoxycarbonyl group (-COOCH₃). The presence of the hydroxymethyl group would introduce additional fragmentation pathways, such as the loss of a water molecule (H₂O) from the molecular ion or subsequent fragment ions. The loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group is also a plausible fragmentation pathway.

Analysis of the fragmentation of related phthalate (B1215562) esters shows a common base peak at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) fragment. However, for dimethyl phthalate, the base peak is often observed at m/z 163, resulting from the loss of a methoxy radical. For Dimethyl 2-(hydroxymethyl)terephthalate, the specific fragmentation pattern would provide a unique fingerprint for its identification.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of Dimethyl 2-(hydroxymethyl)terephthalate would be expected to show characteristic absorption bands for its functional groups. A strong, broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 3100-2800 cm⁻¹. A very strong absorption band around 1720 cm⁻¹ would correspond to the C=O stretching of the ester groups. The C-O stretching vibrations of the ester and the alcohol would be observed in the fingerprint region, between 1300 and 1000 cm⁻¹. Aromatic C=C stretching vibrations would typically appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The symmetric stretching of the para-substituted benzene (B151609) ring would be expected to give a strong Raman signal. The C=O stretching vibration would also be Raman active. The non-polar C-C bonds of the aromatic ring would generally show stronger Raman scattering than the polar C-O and O-H bonds.

By combining the information from both IR and Raman spectra, a comprehensive vibrational profile of Dimethyl 2-(hydroxymethyl)terephthalate can be obtained, confirming the presence of all its key functional groups and providing further evidence for its structural integrity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Dimethyl 2-(hydroxymethyl)terephthalate |

| Dimethyl 2-hydroxyterephthalate |

| Dimethyl terephthalate |

Identification of Characteristic Functional Group Vibrations

The structural elucidation of Dimethyl 2-(hydroxymethyl)terephthalate is heavily reliant on spectroscopic techniques that can identify its key functional groups: a hydroxyl (-OH) group, two methyl ester (-COOCH₃) groups, and a substituted benzene ring. Infrared (IR) spectroscopy is particularly powerful for this purpose, as each functional group exhibits characteristic vibrational absorptions at specific frequencies.

The primary alcohol's hydroxyl group is readily identified by a broad absorption band corresponding to the O-H stretching vibration, typically observed in the region of 3500-3200 cm⁻¹. The broadness of this peak is a result of hydrogen bonding. The ester functional groups produce some of the most distinct signals in the spectrum. A very strong and sharp absorption peak arising from the C=O (carbonyl) stretching vibration is expected between 1730-1715 cm⁻¹. researchgate.netspectroscopyonline.com This peak is a definitive indicator of the ester presence.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3500 - 3200 | Strong, Broad |

| Ester (-COOCH₃) | C=O Stretch | ~1720 | Very Strong |

| Ester (-COOCH₃) | C-O Stretch | ~1300 - 1100 | Strong |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Medium to Weak |

| Methyl (-CH₃) / Methylene (-CH₂-) | C-H Stretch | ~3000 - 2850 | Medium |

Note: The data in the table is based on characteristic infrared absorption frequencies for the specified functional groups.

Monitoring Reaction Progress via Spectroscopic Changes

Spectroscopic analysis is an indispensable tool for real-time monitoring of chemical reactions involving Dimethyl 2-(hydroxymethyl)terephthalate, whether it is being synthesized or used as a reactant. For instance, in the synthesis via the transesterification of Dimethyl terephthalate (DMT) with a methanol-donating reagent in the presence of a hydroxymethylating agent, or the direct esterification of 2-(hydroxymethyl)terephthalic acid, IR spectroscopy can track the reaction's progress by monitoring the disappearance of reactant signals and the appearance of product signals.

Consider the esterification of 2-(hydroxymethyl)terephthalic acid with methanol (B129727) to form the target compound. Initially, the IR spectrum of the reaction mixture would be dominated by the very broad O-H stretching band of the carboxylic acid groups (typically ~3300-2500 cm⁻¹). As the reaction proceeds, this broad signal would diminish and be replaced by the sharper, distinct O-H stretch of the product's primary alcohol (~3500-3200 cm⁻¹) and the C-H stretching bands of the methyl groups (~3000-2850 cm⁻¹). Concurrently, the carbonyl (C=O) absorption would shift from the carboxylic acid dimer region (~1710-1680 cm⁻¹) to the ester region (~1720 cm⁻¹). By tracking the intensity ratio of these key peaks over time, one can determine the reaction kinetics and endpoint. This method is crucial in processes like the glycolysis of polyethylene (B3416737) terephthalate (PET), where the formation of hydroxyl-terminated monomers like bis(2-hydroxyethyl) terephthalate (BHET) is monitored by the appearance of the characteristic -OH band. sci-hub.seijert.org

Chromatographic Techniques

Gas Chromatography-Flame Ionization Detection (GC-FID) for Product Quantification and Reaction Mixture Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds, making it suitable for the analysis of Dimethyl 2-(hydroxymethyl)terephthalate and related substances in a reaction mixture. nih.gov The method relies on separating compounds based on their boiling points and interactions with a stationary phase within a capillary column. Following separation, the compounds are combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current proportional to the amount of carbon atoms present. This makes FID a highly sensitive detector for hydrocarbons.

For the analysis of a reaction mixture containing Dimethyl 2-(hydroxymethyl)terephthalate, a nonpolar or medium-polarity capillary column, such as a DB-5 or equivalent, is typically employed. redalyc.orgresearchgate.net A programmed temperature gradient is used to ensure the efficient elution of compounds with different boiling points, from volatile starting materials to the higher-boiling point product. Quantification is achieved by creating a calibration curve using standards of known concentration and often an internal standard to correct for variations in injection volume. researchgate.net This technique is essential for determining the yield and purity of the product and for identifying byproducts in the synthesis process.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 10 min |

| Injection Mode | Split/Splitless |

| Quantification | External or Internal Standard Method |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds, making it exceptionally well-suited for the purity assessment of Dimethyl 2-(hydroxymethyl)terephthalate. The method is particularly valuable for analyzing mixtures containing terephthalic acid and its various esters, which are common in the synthesis and degradation of polyesters like PET. researchgate.net

Reverse-phase HPLC is the most common mode used for this analysis. sielc.comsielc.com In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes for acidic components. sielc.comsielc.com Separation occurs based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the terephthalate structure provides strong chromophores, with a typical detection wavelength around 270 nm. sielc.com HPLC is used to determine the purity of the final product, often expressed as a percentage area of the main peak, and to quantify impurities from starting materials or side reactions. google.com

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reverse-Phase C18 (e.g., 100 mm x 2.1 mm, 3 µm) nih.gov |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic or Phosphoric Acid sielc.comnih.gov |

| Flow Rate | 1.0 mL/min sielc.com |

| Column Temperature | 25 °C (Ambient or controlled) ekb.eg |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 270 nm sielc.com |

| Injection Volume | 5 - 20 µL |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its ability to provide a balance between accuracy and computational cost in the study of molecular systems. For Dimethyl 2-(hydroxymethyl)terephthalate, DFT calculations are crucial for elucidating its intrinsic electronic properties and predicting its chemical reactivity.

Elucidation of Electronic Structure and Energetics of Dimethyl 2-(hydroxymethyl)terephthalate

DFT calculations are employed to determine the optimized molecular geometry of Dimethyl 2-(hydroxymethyl)terephthalate, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. From this optimized structure, a wealth of information about its electronic properties can be derived.

Key electronic parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies greater stability. The spatial distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For Dimethyl 2-(hydroxymethyl)terephthalate, the HOMO is typically localized over the electron-rich aromatic ring and the hydroxyl group, while the LUMO is concentrated on the electron-deficient carbonyl carbons of the ester groups.

Furthermore, DFT can be used to calculate other important electronic properties such as the electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule and identifies regions of positive and negative potential. This is invaluable for understanding intermolecular interactions.

| Calculated Property | Description | Significance for Dimethyl 2-(hydroxymethyl)terephthalate |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational data on bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

| Electrostatic Potential | The spatial distribution of charge on the molecule's surface. | Helps predict non-covalent interactions and reaction sites. |

| Mulliken Atomic Charges | A method for partitioning the electron density among atoms. | Provides insight into the local electronic environment of each atom. |

Prediction of Reaction Pathways and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving Dimethyl 2-(hydroxymethyl)terephthalate. This allows for the prediction of plausible reaction pathways and the identification of high-energy transition states. For instance, in the context of polyester (B1180765) synthesis, DFT can model the esterification or transesterification reactions that this molecule undergoes.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction's kinetic feasibility. For example, in the polymerization process, DFT can be used to investigate the mechanism of the reaction between the hydroxymethyl group of one molecule and the methyl ester group of another, elucidating the role of catalysts in lowering the activation energy of the transition state.

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave and interact over time. MD simulations are particularly useful for studying the condensed-phase properties of Dimethyl 2-(hydroxymethyl)terephthalate, such as its behavior in solution and in the early stages of polymerization.

Modeling Molecular Interactions and Self-Assembly Behavior

In MD simulations, the forces between atoms and molecules are calculated using a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a simulation of the system's dynamic evolution.

For Dimethyl 2-(hydroxymethyl)terephthalate, MD simulations can be used to study how individual molecules interact with each other and with solvent molecules. This is crucial for understanding its solubility and the initial stages of aggregation or self-assembly, which can be precursors to polymerization. The simulations can reveal the preferred orientations and intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group and π-π stacking of the aromatic rings.

Simulation of Polymerization Processes and Polymer Chain Dynamics

MD simulations can also be extended to model the initial stages of polymerization. By defining reactive force fields, it is possible to simulate the formation of covalent bonds and the growth of oligomer chains from Dimethyl 2-(hydroxymethyl)terephthalate monomers. These simulations can provide insights into the rate of chain growth, the distribution of chain lengths, and the conformational dynamics of the growing polymer chains.

Studying the dynamics of the nascent polymer chains is important for understanding how their structure and properties emerge from the monomeric units. MD simulations can predict properties such as the radius of gyration and the end-to-end distance of the oligomers, which are related to their shape and flexibility.

Quantum Chemical Modeling for Mechanistic Pathways

Quantum chemical modeling, often utilizing DFT or higher-level ab initio methods, provides a detailed and accurate description of the electronic changes that occur during a chemical reaction. This approach is essential for elucidating the intricate mechanistic pathways of reactions involving Dimethyl 2-(hydroxymethyl)terephthalate.

By focusing on the electronic structure of reactants, intermediates, and transition states, quantum chemical models can provide a fundamental understanding of how bonds are broken and formed. For example, in the transesterification reaction, these models can detail the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the ester, the formation of a tetrahedral intermediate, and the subsequent elimination of methanol (B129727). These calculations can also clarify the role of catalysts by modeling how they interact with the reactants to stabilize the transition state and lower the activation energy. The insights gained from these models are invaluable for optimizing reaction conditions and designing more efficient catalytic systems for polyester synthesis.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Green Synthetic Pathways

A primary challenge in the broader adoption of specialty terephthalates is the reliance on petroleum-based feedstocks and energy-intensive synthetic processes. Future research must prioritize the development of green and sustainable pathways that minimize environmental impact and enhance economic viability.

One of the most promising avenues is the utilization of biomass-derived platform chemicals. Lignocellulosic biomass, a renewable and abundant resource, can be processed to yield molecules like 5-hydroxymethylfurfural (B1680220) (HMF). Research has already demonstrated pathways to produce terephthalic acid (TPA) and dimethyl terephthalate (B1205515) (DMT) from HMF, bypassing traditional petroleum-derived p-xylene. bezwadabiomedical.com A critical area for future work will be to adapt and refine these pathways to selectively synthesize hydroxymethylated terephthalates. This involves developing methods for the controlled oxidation and functionalization of biomass-derived intermediates.

Key research objectives in this area include:

Bio-based Feedstocks: Investigating enzymatic and microbial conversion processes to produce precursors to Dimethyl-2-(hydroxymethyl)terephthalate directly from sugars or lignin.

Solvent and Reagent Selection: Replacing hazardous organic solvents and reagents with greener alternatives such as supercritical fluids, ionic liquids, or aqueous systems.

Process Intensification: Designing integrated, one-pot reaction sequences that combine multiple synthetic steps to reduce waste, energy consumption, and separation costs.

Circular Economy Approaches: Exploring the chemical recycling of existing polyethylene (B3416737) terephthalate (PET) waste streams, followed by catalytic functionalization to introduce the hydroxymethyl group, thereby creating a closed-loop system for producing value-added monomers. researchgate.net

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of the synthesis of Dimethyl-2-(hydroxymethyl)terephthalate are critically dependent on the catalytic systems employed. Traditional catalysts often suffer from drawbacks such as low selectivity, harsh reaction conditions, and difficulty in recovery and reuse. Therefore, a significant research thrust is the exploration of novel catalysts that offer superior performance.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Research into solid acid catalysts, such as zeolites and functionalized mesoporous silica, has shown promise in related reactions. For instance, solid Lewis acid catalysts have been used to convert oxidized HMF derivatives into intermediates for TPA and DMT. bezwadabiomedical.com Future work should focus on tailoring the active sites of these catalysts to favor the formation of the hydroxymethyl group while preventing over-oxidation or side reactions.

Promising areas for catalytic research include:

Nanocatalysis: The development of nanocatalysts with well-defined structures and high surface areas can lead to enhanced activity and selectivity. Bimetallic nanoparticles or metal oxides supported on nanostructured materials could offer unique catalytic properties.

Biocatalysis: The use of enzymes, such as oxidases and hydrolases, presents a highly specific and environmentally benign alternative to conventional chemical catalysis. scranton.edu Engineering enzymes with improved stability and activity under industrial process conditions is a key challenge.

Below is a table summarizing potential catalytic systems for the synthesis of functionalized terephthalates.

Table 1: Emerging Catalytic Systems for Functionalized Terephthalate Synthesis

| Catalyst Type | Potential Advantages | Key Research Challenges |

|---|---|---|

| Modified Zeolites (e.g., Sn-Beta) | High thermal stability, shape selectivity, tunable acidity. bezwadabiomedical.com | Preventing coke formation, improving catalyst lifetime. |

| Supported Metal Oxides (e.g., Cu/ZrO2) | High activity, potential for selectivity control. researchgate.net | Sintering of metal particles, leaching of active species. |

| Enzymes (e.g., Laccase, Hydrolases) | High specificity, mild reaction conditions, biodegradable. | Low operational stability, cost of production and purification. |

| Functionalized Nanomaterials | High surface-to-volume ratio, unique electronic properties. | Scalability of synthesis, potential environmental concerns. |

| Photocatalysts/Electrocatalysts | Use of renewable energy sources, ambient operating conditions. | Low quantum efficiency, electrode stability. |

Advanced Material Design and Engineering Utilizing Hydroxymethylated Terephthalates

The presence of the reactive hydroxymethyl (-CH₂OH) group on the terephthalate backbone is the defining feature of Dimethyl-2-(hydroxymethyl)terephthalate, offering significant potential for creating advanced materials with novel properties. This functional group can act as a reactive site for polymerization, cross-linking, or post-polymerization modification, enabling the design of polymers that go beyond the capabilities of conventional polyesters like PET and PBT. bezwadabiomedical.com

Future research will likely focus on incorporating this monomer into various polymer architectures to tailor material properties:

Functional Polyesters: Copolymerizing Dimethyl-2-(hydroxymethyl)terephthalate with traditional monomers (like ethylene (B1197577) glycol and terephthalic acid) can introduce pendant hydroxyl groups along the polymer chain. acs.org These groups can improve properties such as hydrophilicity, dyeability, and adhesion. They also serve as handles for further chemical modification.

Cross-linked and Thermoset Materials: The hydroxyl group can be used to form cross-links between polymer chains, leading to the creation of thermosetting resins with enhanced thermal stability, chemical resistance, and mechanical strength compared to their thermoplastic counterparts.

Biodegradable Polymers: By functionalizing the terephthalic acid monomer with biocompatible molecules, it is possible to create absorbable polyesters. bezwadabiomedical.com The introduction of specific functional groups can create controlled weak points in the polymer backbone, allowing for predictable degradation profiles for applications in medicine.

High-Performance Polymers: The rigid aromatic ring of the terephthalate unit combined with the reactivity of the hydroxymethyl group can be leveraged to synthesize liquid crystal polymers or other high-strength materials for demanding applications.

Interdisciplinary Research Opportunities in Biomaterials and Specialty Chemicals

The unique chemical structure of Dimethyl-2-(hydroxymethyl)terephthalate opens up research avenues at the intersection of chemistry, materials science, biology, and medicine. The ability to create functional polymers from this monomer is a key enabler for innovation in specialized, high-value sectors.

Biomaterials and Biomedical Devices: A significant opportunity lies in the development of biocompatible and biodegradable polymers for medical applications. bezwadabiomedical.com Polyesters derived from functionalized terephthalic acid could be engineered for use in:

Drug Delivery Systems: Where the polymer matrix degrades at a controlled rate, releasing an entrapped therapeutic agent over time. bezwadabiomedical.com

Surgical Sutures and Implants: Creating absorbable materials that provide temporary support before being safely metabolized by the body. bezwadabiomedical.com

Tissue Engineering Scaffolds: Designing materials that can support cell growth and tissue regeneration.

Specialty Chemicals and Coatings: The hydroxymethyl group can be chemically modified to produce a range of specialty chemicals. For example, it can be esterified with fatty acids to create novel surfactants or plasticizers. In the field of coatings, polymers containing this functional group could be used to formulate paints and varnishes with improved adhesion, scratch resistance, and weatherability.

The successful realization of these applications will require close collaboration between synthetic chemists, polymer engineers, and biomedical researchers to design materials with the precise combination of physical, chemical, and biological properties required for each specific use case.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.